Enniatin complex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

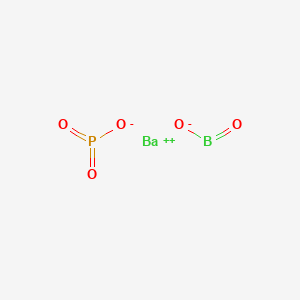

Enniatin complex is a mixture of cyclohexadepsipeptides, commonly isolated from fungi . They act as ionophores, forming pores in cellular membranes to allow selective ion transport . The complex typically contains the major components: A, A1, B, and B1 together with minor amounts of enniatin C, D, E, and F .

Synthesis Analysis

Enniatin B (ENN B) is a secondary metabolism product by Fusarium fungi . Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin . The synthesis follows the so-called thiol template mechanism .

Molecular Structure Analysis

The independent antibiotic molecules adopt virtually identical conformations similar to those observed in the structures of enniatin B and its Na,Ni-complex . These conformations are characterized by alternating upward and downward orientations of the carbonyl groups and pseudoequatorial orientations of side radicals .

Chemical Reactions Analysis

The primary mechanism of action of ENN B is mainly due to its ionophoric characteristics . It has been suggested that electronic, inductive, or steric effects could indirectly stabilize the 2:1 complex .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Enniatins exhibit significant antibacterial and antifungal activities. They have been found to be effective against certain fungi and bacteria, which makes them potential candidates for the development of new antimicrobial agents . This application is particularly relevant in the agricultural sector, where these compounds could be used to protect crops from microbial pathogens.

Cytotoxic Activity

The Enniatin complex has shown cytotoxic activity against various cancer cell lines. This property is being explored for the development of novel anticancer therapies. Enniatins can induce cell cycle arrest, oxidative stress, and changes in mitochondrial membrane permeabilization, which are key factors in controlling cancer cell growth .

Modulation of Drug Efflux Transporters

Enniatins have been identified as inhibitors of major multidrug efflux pumps, such as Pdr5p in Saccharomyces cerevisiae. This suggests that they could be used to enhance the efficacy of drugs by preventing their expulsion from cells, which is a common mechanism of drug resistance .

Toxicological Effects and Risk Assessment

Due to their presence in food commodities, understanding the toxicological effects of enniatins is crucial. Research in this area aims to develop a correct risk assessment for these compounds, which includes studying their genotoxic and estrogenic effects . This is important for ensuring food safety and public health.

Synergistic and Antagonistic Interactions with Other Mycotoxins

Enniatins often co-occur with other mycotoxins, such as deoxynivalenol (DON), in contaminated cereals. Studies on the combined effects of these mycotoxins show that they can have synergistic, antagonistic, or additive interactions. This research is vital for understanding the complex biological roles of mycotoxins and their impact on plant, animal, and human systems .

Role in Plant, Insect, Animal, and Human Systems

The impact of enniatins extends to various biological systems. Research funded by the Italian Ministry of University and Research is exploring the role of enniatins as emerging mycotoxins and their association with deoxynivalenol in plant, insect, animal, and human systems. This comprehensive approach helps to understand the broader ecological and functional effects of these compounds .

Orientations Futures

Mécanisme D'action

Target of Action

Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .

Mode of Action

Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .

Biochemical Pathways

Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .

Pharmacokinetics

It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .

Result of Action

The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .

Action Environment

The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .

Propriétés

IUPAC Name |

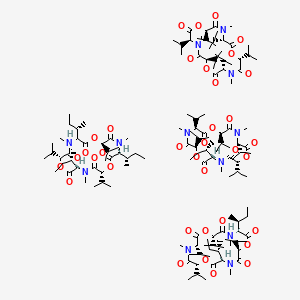

(3S,6R,9S,12S,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+;22-,23-,24-,25-,26-,27+,28-,29+;22-,23-,24-,25-,26+,27+,28+;22-,23-,24-,25+,26+,27+/m0000/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIZWKMSVSMCO-AIRWFUTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

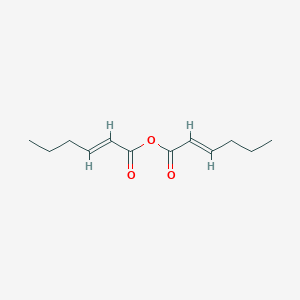

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H240N12O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2643.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] | |

Q & A

Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?

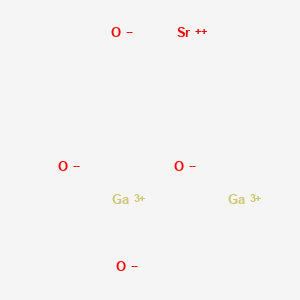

A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.

Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of enniatin complex change in different environments?

A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].

A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of enniatin complex against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)